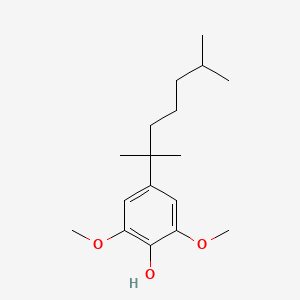
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- is an organic compound with the molecular formula C17H28O3 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions and a 1,1,5-trimethylhexyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using pyrogallol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- involves its interaction with molecular targets and pathways within biological systems. It can exert its effects through:
Oxidative Stress: By generating reactive oxygen species, it can induce oxidative stress in cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions and responses.
Comparación Con Compuestos Similares
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be compared with other similar compounds, such as:
Phenol, 2,6-dimethoxy-: Lacks the 1,1,5-trimethylhexyl group, resulting in different chemical and biological properties.
Phenol, 4-(1,1,5-trimethylhexyl)-: Lacks the methoxy groups, leading to variations in reactivity and applications.
Phenol, 2,6-dimethoxy-4-(1-propenyl)-: Contains a propenyl group instead of the trimethylhexyl group, affecting its chemical behavior and uses.
Propiedades
Número CAS |
296242-04-1 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(2,6-dimethylheptan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H28O3/c1-12(2)8-7-9-17(3,4)13-10-14(19-5)16(18)15(11-13)20-6/h10-12,18H,7-9H2,1-6H3 |
Clave InChI |
ZKUVEQUQNACFBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















